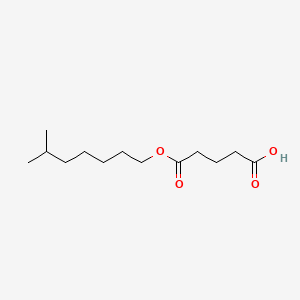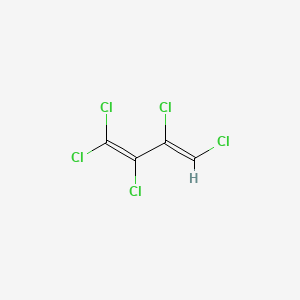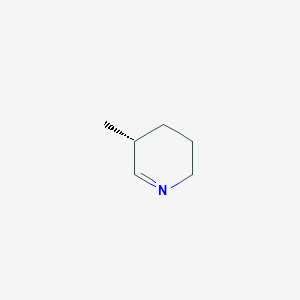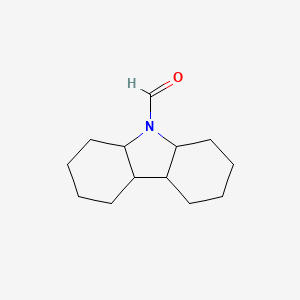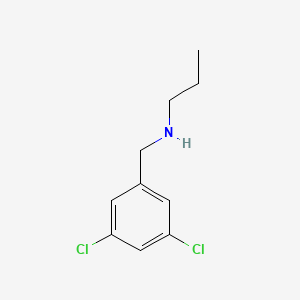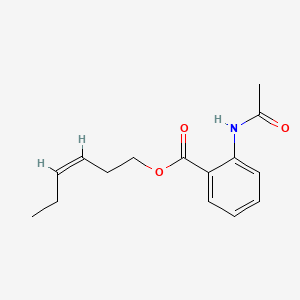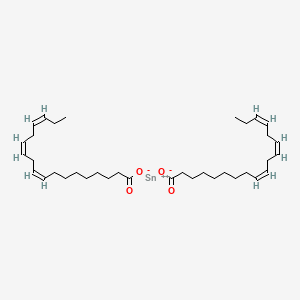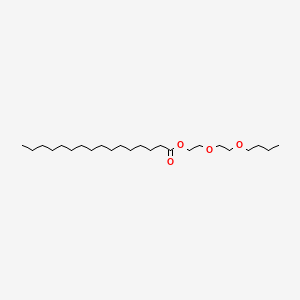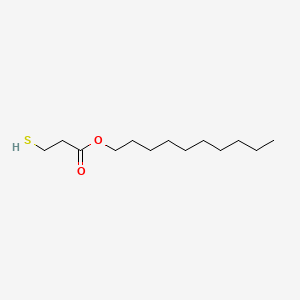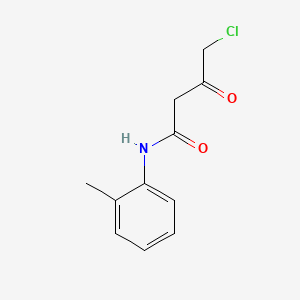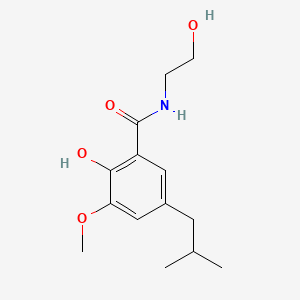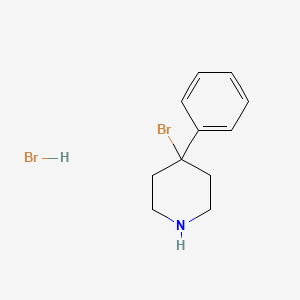
4-Bromo-4-phenylpiperidinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-4-phenylpiperidinium bromide: is a quaternary ammonium compound with the molecular formula C11H15Br2N . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4-phenylpiperidinium bromide typically involves the bromination of 4-phenylpiperidine. One common method is the reaction of 4-phenylpiperidine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-4-phenylpiperidinium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-phenylpiperidine.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide or amines, typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products:
Nucleophilic substitution: Products include 4-hydroxy-4-phenylpiperidine or 4-amino-4-phenylpiperidine.
Oxidation: N-oxide derivatives of this compound.
Reduction: 4-Phenylpiperidine.
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-4-phenylpiperidinium bromide is used as an intermediate in organic synthesis, particularly in the preparation of other piperidine derivatives. It is also employed in the synthesis of complex heterocyclic compounds .
Biology: In biological research, this compound is used to study the effects of brominated piperidine derivatives on various biological systems. It serves as a model compound for investigating the interactions of brominated quaternary ammonium compounds with biological membranes .
Medicine: Its structure-activity relationship is studied to design more effective therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of 4-Bromo-4-phenylpiperidinium bromide involves its interaction with specific molecular targets. As a quaternary ammonium compound, it can interact with negatively charged sites on biological membranes, affecting membrane stability and function. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
4-Phenylpiperidine: Lacks the bromine atom, making it less reactive in certain chemical reactions.
4-Chloro-4-phenylpiperidinium chloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
4-Hydroxy-4-phenylpiperidine: Contains a hydroxyl group instead of bromine, resulting in different chemical properties and applications.
Uniqueness: 4-Bromo-4-phenylpiperidinium bromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
80866-85-9 |
|---|---|
Fórmula molecular |
C11H15Br2N |
Peso molecular |
321.05 g/mol |
Nombre IUPAC |
4-bromo-4-phenylpiperidine;hydrobromide |
InChI |
InChI=1S/C11H14BrN.BrH/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H |
Clave InChI |
ROVFPVLWAFHGKT-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C2=CC=CC=C2)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


